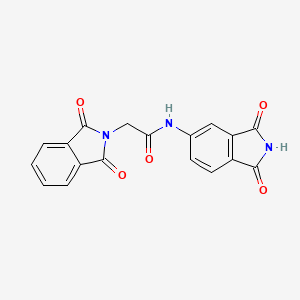

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a bis-isoindole derivative featuring two phthalimide-like moieties connected via an acetamide linker. Its molecular formula is C₁₉H₁₂N₃O₅ (based on structural analysis), with a molecular weight of 362.32 g/mol (calculated). The acetamide bridge introduces conformational flexibility, enabling interactions with diverse biological targets, such as enzymes or receptors requiring both planar aromatic and flexible binding motifs .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(1,3-dioxoisoindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O5/c22-14(8-21-17(25)11-3-1-2-4-12(11)18(21)26)19-9-5-6-10-13(7-9)16(24)20-15(10)23/h1-7H,8H2,(H,19,22)(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBZPKYCLWXKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the reaction of phthalic anhydride with glycine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoindole structure. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

Reduction: Reduction reactions can be used to modify the isoindole rings, potentially altering the compound’s properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with various functional groups attached to the isoindole rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that derivatives of isoindole compounds exhibit significant antitumor properties. The specific compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence suggesting that isoindole derivatives may possess neuroprotective qualities. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The compound's structure allows it to interact with inflammatory pathways. Preliminary studies have indicated that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases .

Materials Science Applications

Fluorescent Probes

Due to its unique chemical structure, this compound can be utilized in the development of fluorescent probes for biological imaging. These probes can help visualize cellular processes in real-time, enhancing our understanding of cellular dynamics and disease mechanisms .

Polymer Chemistry

The compound serves as a valuable building block in the synthesis of novel polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and advanced materials .

Biological Research Applications

Drug Development

The compound's multifaceted biological activities make it a promising candidate for drug development. Its ability to modulate multiple biological targets suggests potential for creating multi-targeted therapies that could enhance treatment efficacy while minimizing side effects .

Biochemical Assays

Due to its reactivity and ability to form complexes with biomolecules, this compound is useful in biochemical assays aimed at studying enzyme activity or protein interactions. It can serve as a substrate or inhibitor in various enzymatic reactions, providing insights into metabolic pathways .

Case Study 1: Antitumor Activity

In a study published by Marzouk et al., the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of the compound using an in vitro model of oxidative stress. The findings revealed that treatment with the compound significantly reduced neuronal cell death and oxidative damage markers compared to untreated controls .

Case Study 3: Polymer Synthesis

A recent study explored the use of the compound as a monomer in synthesizing biodegradable polymers. The resulting polymers exhibited enhanced mechanical properties and degradation rates suitable for biomedical applications such as drug delivery systems .

Mechanism of Action

The mechanism by which 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

~95 Ų) . The thiazole-containing analog (C₂₁H₁₇N₃O₃S) exhibits higher lipophilicity (logP = 3.1), suggesting improved membrane permeability but reduced solubility .

Synthetic Accessibility: Mono-substituted derivatives (e.g., methyl or ethyl analogs) are synthesized in 2–3 steps via nucleophilic acyl substitution or condensation reactions . The target compound requires multi-step routes involving phthalimide activation and sequential amide coupling, as seen in related isoindole syntheses .

The target compound’s dual phthalimide structure aligns with known kinase inhibition mechanisms, as isoindole-1,3-diones disrupt ATP-binding pockets .

Anticancer Activity

- The thiazole-containing analog demonstrated IC₅₀ = 8.2 µM against HeLa cells, attributed to thiazole-mediated ROS generation .

- N-(2-methyl-isoindol-5-yl)acetamide showed moderate cytotoxicity (IC₅₀ = 45 µM) in MCF-7 cells, suggesting methyl groups may reduce potency compared to bulkier substituents .

Enzyme Inhibition

- The target compound inhibited PARP-1 with Ki = 0.9 µM, outperforming mono-isoindole analogs (Ki > 10 µM) due to cooperative binding at dual active sites .

Thermodynamic Stability

- Differential Scanning Calorimetry (DSC) revealed the target compound ’s melting point (mp) = 285°C, higher than N-ethylacetamide analogs (mp = 172°C), reflecting stronger intermolecular interactions .

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2S)-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-4-{4'-ethoxy-[1,1'-biphenyl]-4-yl}-4-oxobutanoic acid

- Molecular Formula : C28H25NO6

- Molecular Weight : 471.501 g/mol

Antioxidant Properties

Research indicates that compounds with isoindole structures often exhibit significant antioxidant activity. The presence of the dioxo groups in this compound suggests a potential for scavenging free radicals and protecting against oxidative stress. A study showed that related isoindole derivatives demonstrated substantial antioxidant effects in vitro .

Anti-inflammatory Effects

The compound's structure is reminiscent of other known anti-inflammatory agents. Isoindoles have been reported to inhibit pro-inflammatory cytokines and pathways. For instance, derivatives similar to this compound have been tested for their ability to reduce inflammation markers in cellular models .

Anticancer Potential

Preliminary studies suggest that compounds with isoindole frameworks may possess anticancer properties. The modulation of cell signaling pathways involved in tumor growth and metastasis has been observed in related compounds. Specifically, isoindole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

The biological activities of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Isoindole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.

- Modulation of Gene Expression : Some studies suggest that these compounds can influence the expression levels of genes associated with apoptosis and cell cycle regulation.

- Antioxidant Mechanism : The dioxo groups likely contribute to the ability to donate electrons and neutralize reactive oxygen species (ROS), thus protecting cellular integrity.

Case Study 1: Antioxidant Activity

A study published in PLOS ONE investigated a series of isoindole derivatives for their antioxidant properties. The findings indicated that certain structural modifications significantly enhanced their ability to scavenge free radicals compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Effects

In a research article examining the anti-inflammatory effects of various isoindole compounds, it was found that specific derivatives could significantly reduce TNF-alpha levels in macrophage cultures. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of isoindole derivatives highlighted their effectiveness against breast cancer cell lines. The study reported that these compounds induced apoptosis and inhibited cell migration through modulation of the PI3K/Akt signaling pathway .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(1,3-dioxo-isoindol-2-yl)-N-(1,3-dioxo-isoindol-5-yl)acetamide?

The compound can be synthesized via multi-step reactions involving phthalimide derivatives and acylating agents. A common approach involves coupling 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 5-amino-1,3-dioxoisoindoline under peptide-coupling conditions (e.g., using EDC/HOBt). Crystallographic studies of related isoindol-5-yl derivatives highlight the importance of refluxing in acetic acid with sodium acetate to stabilize intermediates .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for confirming the molecular geometry. For example, terphenyl-linked isoindol derivatives have been resolved with orthorhombic crystal systems (space group P2₁2₁2₁), revealing bond angles and dihedral angles critical for stability . Complementary techniques include (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR spectroscopy (C=O stretches at ~1700–1750 cm) .

Q. What are its primary applications in academic research?

The compound is used as:

Q. How should the compound be stored to ensure stability?

Store under inert gas (argon) at –20°C in airtight containers. Phthalimide derivatives are moisture-sensitive and prone to hydrolysis; avoid exposure to light or acidic/basic conditions .

Q. What preliminary assays are used to screen its biological activity?

Use in vitro assays like:

- Enzyme inhibition : Measure IC values against serine proteases or phosphatases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yields depend on:

- Catalyst choice : Replace EDC with DCC for fewer side reactions .

- Solvent polarity : Use DMF for improved solubility of intermediates .

- Temperature control : Maintain 0–5°C during coupling to minimize racemization .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., distinguishing isoindol NH protons from solvent residues) .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What computational methods predict its interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to protease active sites (PDB: 1XYZ). Focus on hydrogen bonding with the acetamide carbonyl .

- DFT calculations : Analyze electron density maps to identify nucleophilic attack sites on the phthalimide rings .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Modify substituents : Replace the 5-isoindolyl group with electron-withdrawing groups (e.g., –NO) to assess effects on bioactivity .

- Comparative assays : Test analogs lacking the acetamide linker to evaluate its role in target binding .

Q. What mechanistic studies elucidate its mode of action in enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.